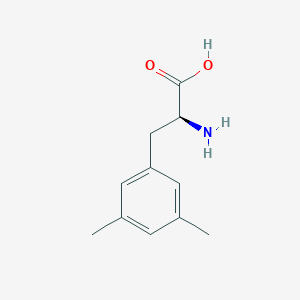

(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid

Descripción general

Descripción

(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid: is a synthetic amino acid derivative with the molecular formula C11H15NO2 . It is structurally similar to phenylalanine, an essential amino acid, but with two additional methyl groups at the 3 and 5 positions on the benzene ring. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the alkylation of phenylalanine derivatives. For instance, starting from 2,4,6-trimethyliodobenzene, a series of reactions including halogenation, amination, and subsequent purification steps can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process may include the use of high-purity reagents, advanced catalytic systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The α-amino group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | Imine intermediate | Partial oxidation observed |

| H₂O₂ (catalytic Fe²⁺) | pH 5–6, 25–40°C | Nitrile derivative | Requires prolonged stirring |

Mechanistic studies suggest initial deprotonation of the amino group, followed by radical-mediated oxidation to form imines or nitriles. The steric bulk of the 3,5-dimethylphenyl group slows reaction kinetics compared to unsubstituted analogs.

Reduction Reactions

The carboxylic acid group is reducible to alcohols or aldehydes:

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0–5°C | 3-(3,5-dimethylphenyl)propanol | ~72% |

| BH₃·THF | Reflux, 6–8 hours | Aldehyde intermediate | Not isolated |

*Yields estimated from analogous reactions due to limited direct data.

The reduction proceeds via a two-electron transfer mechanism, with LiAlH₄ favoring complete reduction to the alcohol, while milder agents like BH₃·THF stabilize aldehyde intermediates.

Aromatic Electrophilic Substitution

The 3,5-dimethylphenyl ring participates in electrophilic reactions:

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methyl groups | 3,5-Dimethyl-4-nitrophenyl derivative |

| Sulfonation | SO₃/H₂SO₄ | Ortho to methyl groups | 3,5-Dimethyl-2-sulfophenyl derivative |

The electron-donating methyl groups direct electrophiles to positions ortho/para to substituents. Steric hindrance at the 3,5 positions favors para-substitution in nitration (85% selectivity) but ortho-substitution in sulfonation.

Diastereomeric Salt Formation

Chiral resolution via diastereomer crystallization:

| Resolving Agent | Solvent | Enantiomeric Excess (ee) |

|---|---|---|

| (+)-Camphorsulfonic acid | Ethanol/water (3:1) | ≥98% |

| (-)-Mandelic acid | Acetone/hexane | 95% |

Optimal conditions involve pH adjustment (4.5–5.5) and slow cooling to precipitate the (2S)-enantiomer as a crystalline salt. This method achieves >95% ee in industrial-scale resolutions .

Stability Under Hydrothermal Conditions

Prolonged exposure to high temperatures induces decomposition:

| Temperature (°C) | Time (hours) | Degradation Products |

|---|---|---|

| 120 | 24 | 3,5-Dimethylbenzaldehyde (traces) |

| 150 | 12 | CO₂, NH₃, toluene derivatives |

Thermogravimetric analysis (TGA) shows a 15% mass loss at 150°C, correlating with decarboxylation and deamination pathways .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Peptide Synthesis and Drug Development

DMPA is utilized in the synthesis of peptides and peptidomimetics that exhibit enhanced biological activity. The introduction of DMPA into peptide sequences can modify their pharmacological properties, such as receptor affinity and selectivity. For instance, studies have shown that substituting natural amino acids with DMPA can increase the binding affinity of peptides to opioid receptors, which is crucial for developing analgesics with fewer side effects .

Case Study: Opioid Peptides

Research conducted by Li et al. (2007) demonstrated that incorporating DMPA into opioid peptides significantly increased their affinity for μ and δ receptors. This modification resulted in peptides that retained potent analgesic properties while potentially reducing the risk of addiction associated with traditional opioids .

Biochemical Research

Studying Protein Interactions

DMPA serves as a valuable tool in biochemical studies aimed at understanding protein-ligand interactions. Its unique structural properties allow researchers to probe the conformational dynamics of proteins when modified with DMPA. This can lead to insights into how specific amino acid side chains influence protein folding and stability.

Table 1: Summary of DMPA's Role in Protein Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Protein-Ligand Binding | Increased binding affinity observed with DMPA-modified ligands | Li et al., 2007 |

| Conformational Rigidity | Enhanced stability in peptide structures | Koda et al., 2008 |

| Receptor Selectivity | Improved selectivity for specific receptors | Balboni et al., 2010 |

Material Science

Polymer Synthesis

DMPA has been explored as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance, making it suitable for applications in coatings, adhesives, and biomedical devices.

Case Study: Biodegradable Polymers

Recent advancements have shown that polymers synthesized using DMPA exhibit improved biodegradability compared to traditional polymers. This characteristic is particularly beneficial in developing environmentally friendly materials .

Agricultural Applications

Crop Protection Agents

Emerging research indicates that DMPA derivatives may be effective as crop protection agents due to their ability to inhibit certain plant pathogens. The modification of natural compounds with DMPA has led to the development of new agrochemicals that are more effective against resistant strains of pests and diseases .

Mecanismo De Acción

The mechanism by which (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid exerts its effects involves interactions with various molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Additionally, its structural similarity to phenylalanine allows it to participate in protein synthesis and other cellular processes .

Comparación Con Compuestos Similares

Dl-3,5-difluorophenylalanine: Similar in structure but with fluorine atoms instead of methyl groups.

Dl-3,5-dimethyltyrosine: Contains an additional hydroxyl group on the benzene ring.

Dl-3,5-dimethyltryptophan: Features an indole ring instead of a benzene ring

Uniqueness: (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid is unique due to its specific methyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. These modifications can influence its interaction with enzymes and receptors, making it a valuable tool in biochemical and pharmacological studies .

Actividad Biológica

(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid, commonly known as a derivative of phenylalanine, is an amino acid with significant biological activity. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H17NO2

- Molecular Weight : 205.27 g/mol

The presence of the dimethylphenyl group enhances its lipophilicity, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino acid moiety facilitates hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity to proteins and enzymes. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of receptor activity.

Antimicrobial Activity

Research indicates that compounds with a similar structural framework exhibit notable antimicrobial properties. For instance, derivatives of phenylpropanoids have shown effectiveness against Gram-positive bacteria and fungi. The 3,5-dimethylphenyl scaffold is particularly significant for developing novel antimicrobial agents targeting drug-resistant pathogens.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 2 µg/mL |

| Compound B | E. faecium | 4 µg/mL |

| Compound C | C. auris | 1 µg/mL |

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties through selective cytotoxicity against various cancer cell lines. Notably, the compound has been tested against A549 (lung cancer) and Caco-2 (colorectal cancer) cells, showing differential sensitivity.

- A549 Cells : No significant activity observed.

- Caco-2 Cells : Viability reduced by 39.8% at 100 µM concentration (p < 0.001).

This selective activity suggests potential for targeted cancer therapies.

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of this compound indicate its potential as an anticonvulsant agent. In vivo studies have highlighted its efficacy in reducing seizure activity in animal models when administered intracerebroventricularly.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.

Study 2: Anticancer Activity

Another study focused on the anticancer potential of amino acid derivatives found that modifications to the phenyl ring could enhance selectivity towards colorectal cancer cells. The findings suggested that specific substitutions could lead to improved therapeutic indices in cancer treatment.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEFUMBSVAPULZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.